N-ciclohexilacetamida de 2-(1-(4-clorofenil)-4-oxo-1H-pirazolo[3,4-d]pirimidin-5(4H)-il)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-cyclohexylacetamide is a useful research compound. Its molecular formula is C19H20ClN5O2 and its molecular weight is 385.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-cyclohexylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-cyclohexylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis y elucidación estructural
La síntesis del compuesto comienza con 5-amino-6-metil-1-fenil-1,5-dihidro-4H-pirazolo[3,4-d]pirimidin-4-ona (5). Se sintetizan varios derivados, incluidos las pirazolo[3,4-d]pirimidin-4(5H)-onas (7–12), las pirazolo[3’,4’:4,5]pirimido[1,2-b]piridazin-4(1H)-onas fusionadas (14–16) y las 7,8,9,10-tetrahidropirazolo[3’,4’:4,5]pirimido[1,2-b]-cinnolin-4(1H)-onas (17) . Las estructuras se confirman mediante IR, RMN de 1H, RMN de 13C, espectrometría de masas y análisis elemental.
Actividad antiinflamatoria
Se evalúa el potencial antiinflamatorio del compuesto mediante la prueba de edema de la pata inducido por carragenina en ratas. Varios derivados muestran una buena actividad antiinflamatoria, con los compuestos 10b y 11a–f mostrando efectos consistentes. Cabe destacar que la 5-{[4-(4-bromofenil)-3-(4-clorofenil)-1,3-tiazol-2(3H)-ilideno]amino}-6-metil-1-fenil-1,5-dihidro-4H-pirazolo[3,4-d]pirimidin-4-ona (11e) y su análogo 3,4-bis(4-clorofenil) (11f) demuestran una eficacia comparable a la del indometacina minimizando los efectos ulcerogénicos .
Lipofilicidad y respuesta biológica
Los cálculos teóricos de lipofilicidad (C log P) revelan que influye en la actividad biológica de estos compuestos. Las correlaciones entre los valores de C log P y los efectos antiinflamatorios proporcionan información sobre su comportamiento farmacológico .
Inhibición de CDK2 (Contexto adicional)
Aunque no está directamente relacionado con el compuesto, la inhibición de CDK2 es un objetivo atractivo para el tratamiento del cáncer, afectando selectivamente a las células tumorales .
Propiedades químicas cuánticas (Contexto adicional)
La síntesis tiene como objetivo obtener un andamio de pirimidin-2-ona biológicamente activo, cuyas propiedades químicas cuánticas están correlacionadas con los resultados experimentales .
Actividad antimicrobiana (Contexto adicional)
Otro estudio destaca el potente derivado N-(4-fenoxifenil)-7H-pirrolo[2,3-d]pirimidin-4-amina, que presenta una significativa actividad antimicrobiana .
Mecanismo De Acción
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is responsible for the phosphorylation of key components for cell proliferation .
Mode of Action
The compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, thereby preventing its normal function . This interaction results in significant alterations in cell cycle progression and induces apoptosis within cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression. CDK2 is responsible for the transition from the G1 phase to the S phase and the progression through the S phase of the cell cycle. By inhibiting CDK2, the compound prevents cells from entering the S phase, leading to cell cycle arrest .
Pharmacokinetics
These studies help in predicting the structure requirement for the observed antitumor activity .
Result of Action
The compound shows superior cytotoxic activities against certain cell lines . Most notably, it has been found to inhibit the growth of MCF-7 and HCT-116 cell lines effectively . The compound’s action results in significant alterations in cell cycle progression and induces apoptosis within cells .
Análisis Bioquímico
Biochemical Properties
The compound interacts with various enzymes and proteins, playing a significant role in biochemical reactions . It has been found to inhibit CDK2, a cyclin-dependent kinase, which is a crucial component for cell proliferation . This interaction suggests that 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-cyclohexylacetamide could potentially be used in cancer treatment .
Cellular Effects
2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-cyclohexylacetamide has shown to have significant effects on various types of cells and cellular processes . It has been observed to inhibit the growth of certain cell lines, including MCF-7 and HCT-116, suggesting its potential as an anti-proliferative agent .
Molecular Mechanism
The compound exerts its effects at the molecular level through various mechanisms. It has been found to inhibit CDK2/cyclin A2, which is crucial for cell cycle progression . The compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83 .
Temporal Effects in Laboratory Settings
Over time, the effects of 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-cyclohexylacetamide on cellular function have been observed in both in vitro and in vivo studies
Actividad Biológica
2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-cyclohexylacetamide is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H24ClN5O2, with a molecular weight of approximately 439.9 g/mol. Its structure features a pyrazolo[3,4-d]pyrimidine core with a 4-chlorophenyl substituent and a cyclohexylacetamide group. This unique configuration is significant for its biological interactions.
The biological activity of 2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-cyclohexylacetamide primarily involves the inhibition of specific kinases such as Src and Abl. These kinases play crucial roles in cell signaling pathways related to cancer cell proliferation and survival.
Inhibitory Effects on Kinases
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class can effectively inhibit Src kinase activity. For instance, a related study demonstrated that similar compounds reduced tumor volume in animal models by inhibiting Src kinase activity, which is often upregulated in various cancers .
Biological Activity Data
The following table summarizes the biological activities associated with this compound and its analogs based on various studies:
Case Studies
- Antitumor Efficacy : In vivo studies using murine models demonstrated that administration of related pyrazolo[3,4-d]pyrimidine derivatives led to a significant decrease in tumor growth rates compared to controls. The mechanism was attributed to the inhibition of Src kinase pathways that are critical for tumor cell survival .
- Enzymatic Assays : A series of enzymatic assays were conducted to evaluate the inhibitory effects of this compound on various kinases such as Abl and Fyn. The results indicated that these compounds exhibited potent inhibitory effects comparable to established inhibitors .
- Antimicrobial Activity : Novel derivatives synthesized from the pyrazolo[3,4-d]pyrimidine scaffold showed promising antimicrobial properties against a range of bacterial strains. This suggests potential applications beyond oncology .
Propiedades
IUPAC Name |
2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-cyclohexylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O2/c20-13-6-8-15(9-7-13)25-18-16(10-22-25)19(27)24(12-21-18)11-17(26)23-14-4-2-1-3-5-14/h6-10,12,14H,1-5,11H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVHOORCVJFQNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.